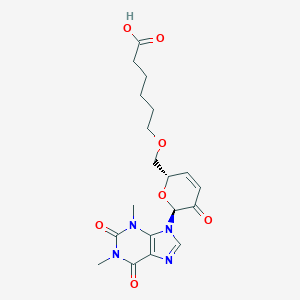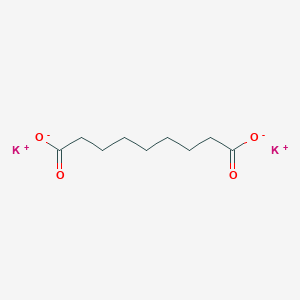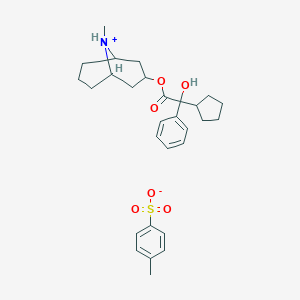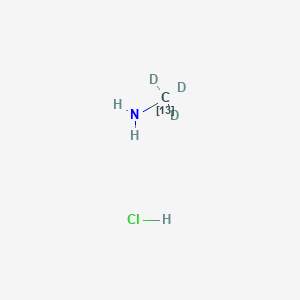
Drrmo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disaster risk reduction and management (DRRM) is a critical aspect of modern-day disaster management. It is a systematic approach to identifying, assessing, and reducing the risks of disasters. DRRM is a multi-disciplinary field that involves the integration of various scientific and technical disciplines to develop effective strategies for disaster management. One of the key components of DRRM is the use of Disaster Risk Reduction and Management Office (DRRMO), which is responsible for coordinating and implementing disaster management activities.
Mecanismo De Acción
The mechanism of action of DrrmoO involves the integration of various scientific and technical disciplines to develop effective disaster management strategies. It involves the use of data and information from various sources to identify potential risks and vulnerabilities. DrrmoO also involves the development of models and simulations that can be used to predict the impact of disasters on different communities and regions.
Efectos Bioquímicos Y Fisiológicos
DrrmoO does not have any biochemical or physiological effects as it is a tool used for disaster management. However, it can have a significant impact on the psychological well-being of individuals and communities affected by disasters. DrrmoO can help to reduce the risk of disasters, which can help to alleviate the stress and anxiety associated with disasters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DrrmoO is not used in lab experiments as it is a tool used for disaster management. However, it can be used to develop models and simulations that can be used in lab experiments to predict the impact of disasters on different communities and regions. The advantages of using DrrmoO in lab experiments include its ability to synthesize data and information from various sources and its ability to develop effective disaster management strategies. The limitations of using DrrmoO in lab experiments include the lack of real-world data and the potential for inaccuracies in the models and simulations.
Direcciones Futuras
There are several future directions for DrrmoO, including the development of more advanced models and simulations that can accurately predict the impact of disasters on different communities and regions. DrrmoO can also be used to develop early warning systems that can alert communities to potential disasters. Additionally, DrrmoO can be used to develop more effective disaster management strategies that can help to reduce the impact of disasters on communities and regions.
Métodos De Síntesis
DrrmoO is a tool used to synthesize data and information from various sources to develop effective disaster management strategies. It involves the collection, analysis, and interpretation of data from various sources, including meteorological data, topographical data, and social data. The synthesis method used by DrrmoO is based on the principles of risk assessment, which involves the identification and analysis of potential risks and vulnerabilities.
Aplicaciones Científicas De Investigación
DrrmoO is a critical tool in scientific research related to disaster management. It is used to collect data and information on various aspects of disasters, including their causes, impacts, and mitigation strategies. DrrmoO is also used to develop models and simulations that can be used to predict the impact of disasters on different communities and regions.
Propiedades
Número CAS |
111070-81-6 |
|---|---|
Nombre del producto |
Drrmo |
Fórmula molecular |
C20H34O16 |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
(4R,5R,6R,7R)-8-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C20H34O16/c1-5-10(24)14(28)15(29)20(35-5)36-17-11(25)6(2)34-19(16(17)30)33-4-9(23)13(27)12(26)7(21)3-8(22)18(31)32/h5-7,9-17,19-21,23-30H,3-4H2,1-2H3,(H,31,32)/t5-,6-,7+,9+,10-,11-,12+,13+,14+,15+,16+,17+,19+,20-/m0/s1 |
Clave InChI |
HARGVJONLXPVEX-PILVOEBPSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C(C(C(CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C(C(C(CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
Sinónimos |
3-deoxy-8-O-(3-O-rhamnopyranosyl-rhamnopyranosyl)-manno-octulosonate DRRMO rhamnosyl-rhamnosyl-3-deoxymannooctulosonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)








